molecular formula C14H16N2O3S B14300040 N-[4-(3,5-Dimethyl-1,1-dioxo-1lambda~6~,2-thiazin-2(1H)-yl)phenyl]acetamide CAS No. 123453-24-7

N-[4-(3,5-Dimethyl-1,1-dioxo-1lambda~6~,2-thiazin-2(1H)-yl)phenyl]acetamide

Cat. No.: B14300040
CAS No.: 123453-24-7
M. Wt: 292.36 g/mol
InChI Key: MSXTWAJQMQFDBN-UHFFFAOYSA-N
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Description

N-[4-(3,5-Dimethyl-1,1-dioxo-1lambda~6~,2-thiazin-2(1H)-yl)phenyl]acetamide is a complex organic compound with a unique structure that includes a thiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,5-Dimethyl-1,1-dioxo-1lambda~6~,2-thiazin-2(1H)-yl)phenyl]acetamide typically involves the reaction of 3,5-dimethyl-2-thiazolylamine with 4-acetamidobenzoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,5-Dimethyl-1,1-dioxo-1lambda~6~,2-thiazin-2(1H)-yl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the compound into its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide group, where nucleophiles like amines or alcohols replace the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.

    Substitution: Amines, alcohols; reactions may require catalysts or specific pH conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-[4-(3,5-Dimethyl-1,1-dioxo-1lambda~6~,2-thiazin-2(1H)-yl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4-(3,5-Dimethyl-1,1-dioxo-1lambda~6~,2-thiazin-2(1H)-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved can include signal transduction cascades, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(3,5-Dimethyl-1,1-dioxo-1lambda~6~,2-thiazin-2(1H)-yl)phenyl]acetamide: shares similarities with other thiazine derivatives and acetamide compounds.

    Ethyl acetoacetate: Another compound with a similar functional group but different applications and properties.

Uniqueness

What sets this compound apart is its specific structure, which imparts unique chemical reactivity and potential biological activity

Properties

CAS No.

123453-24-7

Molecular Formula

C14H16N2O3S

Molecular Weight

292.36 g/mol

IUPAC Name

N-[4-(3,5-dimethyl-1,1-dioxothiazin-2-yl)phenyl]acetamide

InChI

InChI=1S/C14H16N2O3S/c1-10-8-11(2)16(20(18,19)9-10)14-6-4-13(5-7-14)15-12(3)17/h4-9H,1-3H3,(H,15,17)

InChI Key

MSXTWAJQMQFDBN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CS(=O)(=O)N1C2=CC=C(C=C2)NC(=O)C)C

Origin of Product

United States

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